Cas no 2137596-13-3 (2-chloro-3-ethylnaphthalene)

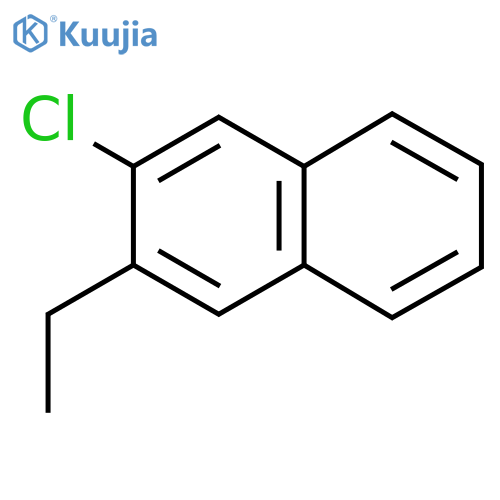

2-chloro-3-ethylnaphthalene structure

商品名:2-chloro-3-ethylnaphthalene

2-chloro-3-ethylnaphthalene 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3-ethylnaphthalene

- EN300-1083118

- 2137596-13-3

-

- インチ: 1S/C12H11Cl/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h3-8H,2H2,1H3

- InChIKey: BGYLWFJLRPILRL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC2C=CC=CC=2C=C1CC

計算された属性

- せいみつぶんしりょう: 190.0549280g/mol

- どういたいしつりょう: 190.0549280g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 0Ų

2-chloro-3-ethylnaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1083118-5.0g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 5g |

$3935.0 | 2023-06-10 | ||

| Enamine | EN300-1083118-10.0g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 10g |

$5837.0 | 2023-06-10 | ||

| Enamine | EN300-1083118-1g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 95% | 1g |

$1357.0 | 2023-10-28 | |

| Enamine | EN300-1083118-0.05g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 95% | 0.05g |

$1140.0 | 2023-10-28 | |

| Enamine | EN300-1083118-1.0g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 1g |

$1357.0 | 2023-06-10 | ||

| Enamine | EN300-1083118-0.25g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 95% | 0.25g |

$1249.0 | 2023-10-28 | |

| Enamine | EN300-1083118-0.5g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 95% | 0.5g |

$1302.0 | 2023-10-28 | |

| Enamine | EN300-1083118-0.1g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 95% | 0.1g |

$1195.0 | 2023-10-28 | |

| Enamine | EN300-1083118-2.5g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 95% | 2.5g |

$2660.0 | 2023-10-28 | |

| Enamine | EN300-1083118-5g |

2-chloro-3-ethylnaphthalene |

2137596-13-3 | 95% | 5g |

$3935.0 | 2023-10-28 |

2-chloro-3-ethylnaphthalene 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2137596-13-3 (2-chloro-3-ethylnaphthalene) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量